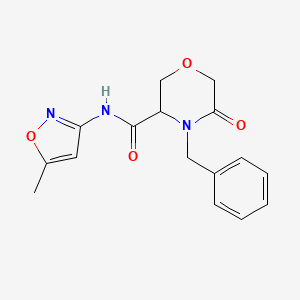
4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a morpholine ring, and an oxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting with the formation of the morpholine ring One common approach is the reaction of benzylamine with a suitable oxazolyl derivative under controlled conditions to form the intermediate compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and advanced purification techniques to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity makes it a useful tool for probing biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.
Industry: In industrial applications, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in specialized chemical processes.
Mechanism of Action
The mechanism by which 4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The oxazolyl group, in particular, is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness: 4-Benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains both a benzyl group and a morpholine ring, which contribute to its distinct chemical properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11-7-14(18-23-11)17-16(21)13-9-22-10-15(20)19(13)8-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYXJYBEXICRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-1-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6504257.png)
![N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6504271.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B6504274.png)
![2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6504281.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504288.png)
![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504301.png)
![1-[(3-fluorophenyl)methyl]-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504313.png)
![3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504320.png)
![1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504325.png)
![3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide](/img/structure/B6504326.png)
![4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B6504333.png)
![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504344.png)
![2-[4-(propan-2-yl)phenoxy]-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504350.png)
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide](/img/structure/B6504357.png)
